

Isopropylcyclobutane: A Promising Non-Polar Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylcyclobutane*

Cat. No.: *B031417*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Isopropylcyclobutane** is a cycloalkane that presents itself as a viable non-polar solvent for a variety of organic reactions. With physical properties comparable to other commonly used non-polar solvents, it offers potential as an alternative in settings where different boiling points, solvency characteristics, or green chemistry initiatives are a consideration. This document provides a summary of its physical properties, a comparative analysis with other non-polar solvents, and adapted experimental protocols for its use in key organic reactions.

Physical and Chemical Properties

Isopropylcyclobutane is a colorless liquid with a chemical formula of C_7H_{14} and a molecular weight of 98.19 g/mol .^[1] Its non-polar nature makes it a suitable medium for dissolving non-polar and weakly polar organic compounds.

Comparative Data of Non-Polar Solvents

To provide a clear perspective on the potential utility of **isopropylcyclobutane**, the following table summarizes its key physical properties alongside those of other common non-polar solvents. This data allows for an informed selection of a solvent based on the specific requirements of a given reaction, such as desired reaction temperature or viscosity.

Solvent	Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Density (g/mL at 20°C)	Polarity Index
Isopropylcyclobutane	C ₇ H ₁₄	98.19[1]	92.6[2]	~0.751 (estimated)	~0.1 (estimated)
n-Hexane	C ₆ H ₁₄	86.18	69	0.655	0.1[3]
n-Heptane	C ₇ H ₁₆	100.21	98.4	0.684	0.1[3]
Cyclohexane	C ₆ H ₁₂	84.16	80.7	0.779	0.2[3]
Toluene	C ₇ H ₈	92.14	110.6	0.867	2.4[3]
Diethyl Ether	C ₄ H ₁₀ O	74.12	34.6	0.713	2.8[3]

Experimental Protocols


While specific literature detailing the use of **isopropylcyclobutane** as a solvent in common organic reactions is not abundant, its properties as a non-polar solvent suggest its suitability in reactions where solvents like hexane, heptane, or cyclohexane are traditionally used. The following are adapted protocols for Grignard, Wittig, and Diels-Alder reactions, illustrating how **isopropylcyclobutane** could be employed.

Protocol 1: Grignard Reaction

Reaction: Phenylmagnesium bromide formation and subsequent reaction with benzophenone.

Rationale for Isopropylcyclobutane: The anhydrous and non-polar nature of **isopropylcyclobutane** is well-suited for the formation and reaction of Grignard reagents, minimizing unwanted side reactions with the solvent. Its boiling point of 92.6°C allows for a controlled reaction temperature.

Experimental Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.mnstate.edu [web.mnstate.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Solvent Physical Properties [people.chem.umass.edu]
- To cite this document: BenchChem. [Isopropylcyclobutane: A Promising Non-Polar Solvent for Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031417#isopropylcyclobutane-as-a-non-polar-solvent-in-organic-reactions\]](https://www.benchchem.com/product/b031417#isopropylcyclobutane-as-a-non-polar-solvent-in-organic-reactions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com